molecular formula C8H9IN2 B7888975 3-Iodo-4-methylbenzenecarboximidamide

3-Iodo-4-methylbenzenecarboximidamide

Cat. No.: B7888975
M. Wt: 260.07 g/mol
InChI Key: YXTNXTONPJXCSB-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzenecarboximidamide is a halogen-substituted benzamidine derivative characterized by an iodine atom at the 3-position and a methyl group at the 4-position of the benzene ring, with a carboximidamide functional group. Such compounds are often explored for their antiseptic, antifungal, or antiparasitic applications.

Properties

IUPAC Name

3-iodo-4-methylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTNXTONPJXCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methylbenzenecarboximidamide typically involves the introduction of the iodine and methyl groups onto the benzenecarboximidamide core. One common method is the iodination of 4-methylbenzenecarboximidamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of 3-Iodo-4-methylbenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, or reduced to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO, using bases such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

3-Iodo-4-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylbenzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Iodo-4-methylbenzenecarboximidamide 3-I, 4-CH₃, amidine C₈H₁₀IN₃ 291.09* High lipophilicity, potential antimicrobial activity
Iodohexamidine dihydrochloride 3-I, hexyloxy chain C₂₀H₂₅IN₄O₂·2HCl 480.34 Extended alkyl chain enhances membrane interaction
Chlorhexidine 2 Cl, bis-biguanide C₂₂H₃₀Cl₂N₁₀ 505.45 Broad-spectrum antiseptic
Pentamidine Aromatic diamidine C₁₉H₂₄N₄O₂ 340.42 Antiprotozoal (e.g., Pneumocystis)

Note: Calculated molecular weight for 3-Iodo-4-methylbenzenecarboximidamide based on formula C₈H₁₀IN₃; experimental data may vary.

Key Structural Differences :

  • Substituent Position : The methyl group at the 4-position may improve metabolic stability relative to alkyloxy chains in Iodohexamidine.
  • Backbone Complexity: Unlike bis-biguanides (Chlorhexidine) or diamidines (Pentamidine), this compound has a simpler mono-amidine structure, which may limit multitarget efficacy but reduce toxicity.
Physicochemical Properties
  • Solubility : Iodine’s lipophilicity likely reduces aqueous solubility compared to Chlorhexidine (water-soluble bis-cationic biguanide). However, the amidine group’s protonation at physiological pH may enhance solubility in acidic environments.
  • Stability : The methyl group may sterically protect the amidine moiety from enzymatic degradation, improving pharmacokinetic profiles compared to unsubstituted analogs.

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